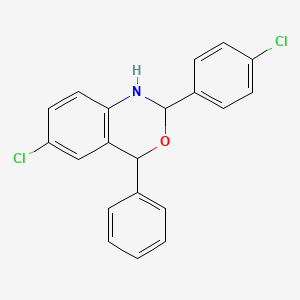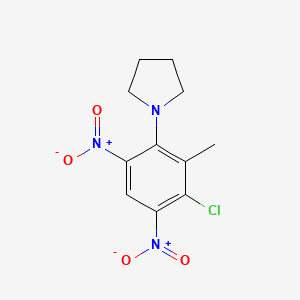![molecular formula C23H16N4O7S B11682531 (5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11682531.png)
(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[4-(2,4-二硝基苯氧基)-3-甲氧基苄叉基]-2-(苯氨基)-1,3-噻唑-4(5H)-酮是一种复杂的属于噻唑家族的有机化合物。该化合物以其独特的结构为特征,其中包括噻唑环、苯氨基和二硝基苯氧基。
准备方法
合成路线和反应条件
(5E)-5-[4-(2,4-二硝基苯氧基)-3-甲氧基苄叉基]-2-(苯氨基)-1,3-噻唑-4(5H)-酮的合成通常涉及多个步骤。一种常见的方法是从制备噻唑环开始,然后引入苯氨基和二硝基苯氧基。反应条件通常需要特定的催化剂、溶剂和温度控制,以确保以高纯度和高收率获得所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。这些方法旨在优化反应效率,最大程度地减少浪费,并确保产品质量的一致性。使用先进的分析技术,例如高效液相色谱 (HPLC),对于监测合成过程和验证最终产品的纯度至关重要。
化学反应分析
反应类型
(5E)-5-[4-(2,4-二硝基苯氧基)-3-甲氧基苄叉基]-2-(苯氨基)-1,3-噻唑-4(5H)-酮可以发生多种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢,通常导致氧化物或其他含氧化合物的形成。
还原: 此反应涉及添加氢气或去除氧气,导致还原化合物的形成。
取代: 此反应涉及用另一个官能团取代一个官能团,这可能会改变化合物的化学性质。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和各种催化剂(例如,钯碳)。反应条件,例如温度、压力和溶剂选择,被仔细控制以实现所需的转化。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生硝基衍生物,而还原可能会产生胺或该化合物的其他还原形式。
科学研究应用
(5E)-5-[4-(2,4-二硝基苯氧基)-3-甲氧基苄叉基]-2-(苯氨基)-1,3-噻唑-4(5H)-酮在科学研究中具有广泛的应用:
化学: 它用作合成更复杂分子的结构单元,并用作各种有机反应的试剂。
生物学: 该化合物的独特结构使其能够与生物分子相互作用,使其在酶抑制和蛋白质结合研究中很有用。
医学: 研究探索了其作为治疗剂的潜力,特别是在靶向特定分子途径的药物开发中。
工业: 它用于生产具有特定性质的专用化学品和材料,例如染料和聚合物。
作用机制
(5E)-5-[4-(2,4-二硝基苯氧基)-3-甲氧基苄叉基]-2-(苯氨基)-1,3-噻唑-4(5H)-酮的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物的结构使其能够与这些靶标结合,调节它们的活性,并导致各种生物学效应。所涉及的确切途径取决于具体的应用和靶分子。
属性
分子式 |
C23H16N4O7S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
(5E)-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16N4O7S/c1-33-20-11-14(12-21-22(28)25-23(35-21)24-15-5-3-2-4-6-15)7-9-19(20)34-18-10-8-16(26(29)30)13-17(18)27(31)32/h2-13H,1H3,(H,24,25,28)/b21-12+ |
InChI 键 |
HTZIZDCHNGNTGZ-CIAFOILYSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![4-methyl-3-phenyl-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682453.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)

![3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)


![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
